molecular formula C19H17FN2O2 B2824548 Pyrazine-2,3-dione, 1-(2-fluorobenzyl)-4-phenethyl-1,4-dihydro- CAS No. 892298-04-3

Pyrazine-2,3-dione, 1-(2-fluorobenzyl)-4-phenethyl-1,4-dihydro-

Cat. No.: B2824548
CAS No.: 892298-04-3
M. Wt: 324.355
InChI Key: XCJOAMNMNJJSQO-UHFFFAOYSA-N
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Description

Pyrazine-2,3-dione, 1-(2-fluorobenzyl)-4-phenethyl-1,4-dihydro- is a complex organic compound characterized by its pyrazine-2,3-dione core structure, with substituents including a 2-fluorobenzyl group and a phenethyl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine-2,3-dione, 1-(2-fluorobenzyl)-4-phenethyl-1,4-dihydro- typically involves multi-step organic reactions. One common approach is the use of the Yamaguchi reaction, which involves the formation of esters and lactones using 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine. Another method involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which are then treated with amines to produce the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2,3-dione, 1-(2-fluorobenzyl)-4-phenethyl-1,4-dihydro- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Biology: Biologically, Pyrazine-2,3-dione, 1-(2-fluorobenzyl)-4-phenethyl-1,4-dihydro- has shown potential in various bioactive applications, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases such as tuberculosis, where pyrazinamide analogues have been studied.

Industry: In industry, this compound and its derivatives can be used in the development of new materials, coatings, and other applications where nitrogen-containing heterocycles are valuable.

Mechanism of Action

The mechanism by which Pyrazine-2,3-dione, 1-(2-fluorobenzyl)-4-phenethyl-1,4-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives

  • Pyrazinamide analogues

  • Other nitrogen-containing heterocycles

Uniqueness: Pyrazine-2,3-dione, 1-(2-fluorobenzyl)-4-phenethyl-1,4-dihydro- is unique due to its specific substituents and the resulting biological activities

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(2-phenylethyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-17-9-5-4-8-16(17)14-22-13-12-21(18(23)19(22)24)11-10-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJOAMNMNJJSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CN(C(=O)C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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